

An In-depth Technical Guide to R1487 Hydrochloride (CAS: 449808-64-4)

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Compound of Interest

Compound Name: R1487 Hydrochloride

Cat. No.: B610392

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Introduction

R1487 Hydrochloride is a potent and highly selective, orally bioavailable inhibitor of p38 α mitogen-activated protein kinase (MAPK). Due to the central role of the p38 MAPK signaling pathway in the production of pro-inflammatory cytokines, **R1487 Hydrochloride** has been investigated for its therapeutic potential in treating inflammatory diseases, such as rheumatoid arthritis.^[1] This technical guide provides a comprehensive overview of the chemical, physical, and pharmacological properties of **R1487 Hydrochloride**, along with detailed experimental protocols and an exploration of its mechanism of action.

Chemical and Physical Properties

R1487 Hydrochloride is the hydrochloride salt of the parent compound R1487. While a specific melting point has not been determined in publicly available literature, its other key properties are summarized below.

Property	Value	Reference
CAS Number	449808-64-4	[2]
Molecular Formula	C ₁₉ H ₁₉ ClF ₂ N ₄ O ₃	[3]
Molecular Weight	424.83 g/mol	[3]
Appearance	Solid	[4]
Solubility	DMF: 1 mg/ml; DMSO: 1 mg/ml	[5]
Storage	Store at -20°C as a powder.	[1]

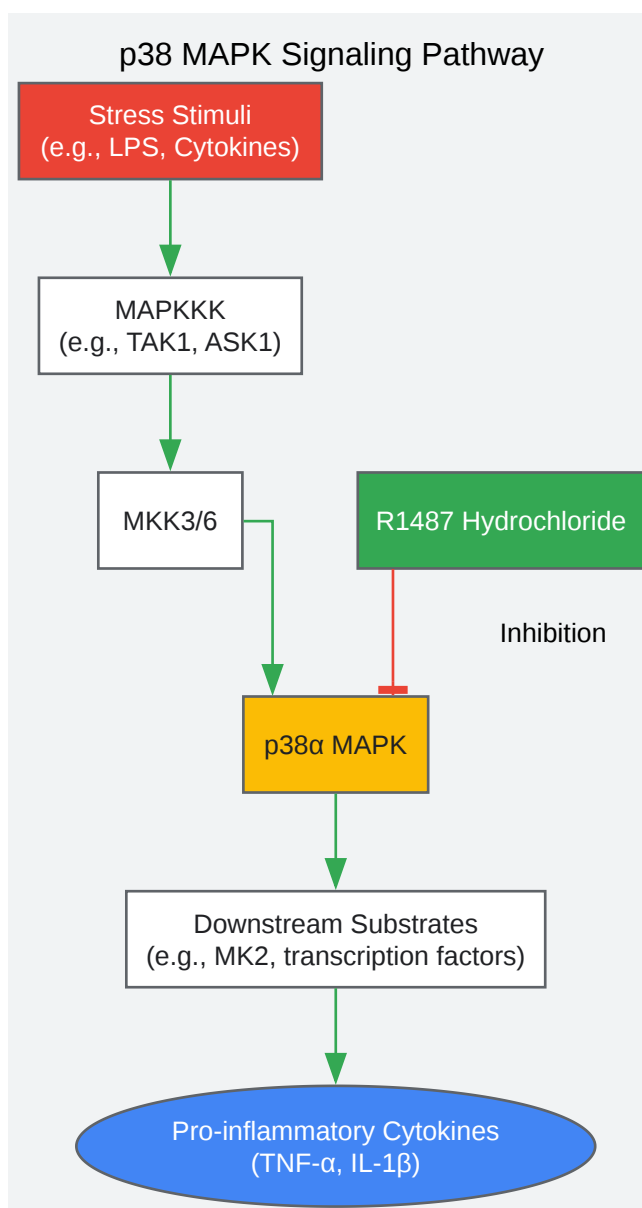
Pharmacological Properties

R1487 Hydrochloride is a highly selective inhibitor of the p38α MAPK isoform, with significantly lower activity against the p38β isoform. Its inhibitory activity has been characterized in various in vitro and in vivo models.

Parameter	Value	Species/System	Reference
p38α Kd	0.2 nM	In vitro	[6]
p38β Kd	29 nM	In vitro	[6]
p38α IC ₅₀	10 nM	In vitro	[6]
TNF-α production IC ₅₀	200 nM	Human monocytic cells (THP-1)	[6]
Oral Bioavailability (10 mg/kg)	51.6%	Monkey	[6]
29.3%	Rat	[6]	
10.3%	Dog	[6]	

Mechanism of Action: Inhibition of the p38 MAPK Signaling Pathway

The p38 MAPK signaling cascade is a critical pathway in the cellular response to external and internal stresses, including inflammatory cytokines. Activation of this pathway leads to the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF- α) and Interleukin-1 beta (IL-1 β). **R1487 Hydrochloride** exerts its anti-inflammatory effects by selectively binding to and inhibiting the kinase activity of p38 α . This inhibition prevents the phosphorylation of downstream substrates, thereby blocking the production of inflammatory mediators.



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Caption: p38 MAPK Signaling Pathway and the inhibitory action of **R1487 Hydrochloride**.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of **R1487 Hydrochloride**.

In Vitro p38 α Kinase Inhibition Assay

This assay determines the concentration of **R1487 Hydrochloride** required to inhibit 50% of the p38 α kinase activity (IC₅₀).

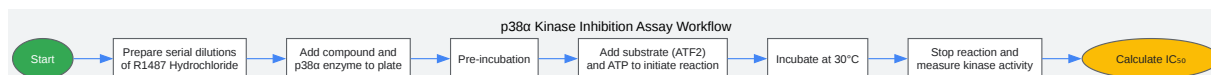
Materials:

- Recombinant active p38 α enzyme
- Kinase substrate (e.g., ATF2)
- ATP
- Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
- **R1487 Hydrochloride** stock solution (in DMSO)
- 96-well plates
- Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

- Prepare serial dilutions of **R1487 Hydrochloride** in assay buffer.
- Add the diluted compound or vehicle (DMSO) to the wells of a 96-well plate.
- Add the p38 α enzyme to each well and incubate to allow for compound binding.
- Initiate the kinase reaction by adding a mixture of the substrate (ATF2) and ATP.
- Incubate the plate at 30°C for a defined period.

- Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's protocol.
- Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using a dose-response curve.



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Caption: Workflow for the in vitro p38α kinase inhibition assay.

Inhibition of TNF-α Production in THP-1 Cells

This cell-based assay measures the ability of **R1487 Hydrochloride** to inhibit the production of TNF-α in a human monocytic cell line.

Materials:

- THP-1 cells
- Cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Lipopolysaccharide (LPS)
- **R1487 Hydrochloride** stock solution (in DMSO)
- 96-well cell culture plates
- Human TNF-α ELISA kit

Procedure:

- Seed THP-1 cells in a 96-well plate at a density of approximately 4.8×10^4 cells/well.^[7]

- Pre-treat the cells with various concentrations of **R1487 Hydrochloride** for a specified time (e.g., 1 hour).
- Stimulate the cells with LPS (e.g., 1 µg/mL final concentration) to induce TNF-α production.
[7]
- Incubate the cells for a defined period (e.g., 17 hours) at 37°C in a CO₂ incubator.[7]
- Collect the cell culture supernatant.
- Quantify the amount of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.[8]
- Determine the IC₅₀ value for the inhibition of TNF-α production.

Inhibition of IL-1β Production in Human Whole Blood

This assay assesses the effect of **R1487 Hydrochloride** on IL-1β production in a more physiologically relevant ex vivo model.

Materials:

- Freshly drawn human whole blood from healthy donors
- Lipopolysaccharide (LPS)
- **R1487 Hydrochloride** stock solution (in DMSO)
- Culture tubes or plates
- Human IL-1β ELISA kit

Procedure:

- Dilute fresh human whole blood with cell culture medium.
- Pre-incubate the blood with various concentrations of **R1487 Hydrochloride**.
- Stimulate the whole blood cultures with LPS to induce cytokine production.[4]

- Incubate the cultures for a specified time at 37°C.
- Centrifuge the samples to separate the plasma.
- Collect the plasma and measure the concentration of IL-1 β using a human IL-1 β ELISA kit.[9]
- Calculate the percent inhibition and determine the IC₅₀ value.

Synthesis

A detailed, step-by-step synthesis protocol for **R1487 Hydrochloride** is not publicly available in its entirety. However, the general synthetic approach for the pyrido[2,3-d]pyrimidin-7(8H)-one core often involves the construction of the pyrimidine ring followed by the annulation of the pyridone ring. A key publication by Goldstein et al. describes the discovery and optimization of this series of compounds, which would contain the foundational synthetic strategies.[8]

Safety and Handling

R1487 Hydrochloride is intended for research use only. Standard laboratory safety precautions should be observed when handling this compound.

Hazard Statement	Precautionary Statement
H302: Harmful if swallowed.	P264: Wash skin thoroughly after handling.
H315: Causes skin irritation.	P270: Do not eat, drink or smoke when using this product.
H319: Causes serious eye irritation.	P280: Wear protective gloves/protective clothing/eye protection/face protection.
H335: May cause respiratory irritation.	P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
H410: Very toxic to aquatic life with long lasting effects.	P273: Avoid release to the environment.

Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear safety glasses with side-shields or goggles.
- Skin Protection: Wear protective gloves and a laboratory coat.
- Respiratory Protection: Use in a well-ventilated area. If dust is generated, a respirator may be required.

Storage and Stability: Store **R1487 Hydrochloride** in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[4] It is stable under recommended storage conditions.[4]

Conclusion

R1487 Hydrochloride is a valuable research tool for studying the p38 MAPK signaling pathway and its role in inflammation. Its high potency and selectivity for p38 α make it a suitable candidate for further investigation in the development of novel anti-inflammatory therapeutics. This guide provides essential technical information to aid researchers in their studies with this compound.

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